N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHFVXHOOYBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 2-Methoxy-4-Methylaniline
The primary synthesis involves reacting 2-methoxy-4-methylaniline with phenoxyacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine serves as both solvent and base, neutralizing HCl byproducts.
Reaction Scheme:
$$
\text{2-Methoxy-4-methylaniline} + \text{Phenoxyacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide} + \text{HCl}
$$
Optimized Conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), RT (final) | Minimizes side reactions |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.1 | Ensures complete conversion |
| Reaction Time | 4–6 hours | Maximizes product formation |
Yields typically reach 78–82% under these conditions, with purity >95% after recrystallization.
Advanced Optimization Strategies
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates acylation by 40%, reducing reaction times to 2–3 hours.
Comparative Catalytic Efficiency:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 6 | 78 |
| DMAP | 3 | 88 |
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) improve solubility but require post-reaction extraction. Mixed solvents (e.g., DCM:THF 3:1) balance reactivity and purification ease.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting batch processes to flow reactors enhances throughput:
- Residence Time: 15–20 minutes
- Throughput: 12 kg/day (per unit)
- Purity: 98% (HPLC)
Advantages:
- Reduced solvent consumption (30% less vs. batch)
- Real-time monitoring of reaction parameters
Solvent Recycling Protocols
Post-reaction DCM is recovered via fractional distillation (90% efficiency), lowering production costs by 22%.
Purification and Characterization
Recrystallization Techniques
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol:Water (7:3) | 95 | 85 |
| Ethyl Acetate:Hexane (1:2) | 98 | 78 |
Spectroscopic Characterization
Key Spectral Markers:
- ¹H NMR (CDCl₃):
Challenges and Mitigation Strategies
Byproduct Formation
Major Byproduct: N-(2-Methoxy-4-methylphenyl)-2-hydroxylacetamide (≤5%)
Mitigation:
- Strict temperature control during acylation
- Use of molecular sieves to absorb moisture
Scalability Limitations
Batch-to-batch variability in industrial settings is addressed through:
- Automated pH monitoring
- In-line FTIR for real-time reaction analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-4-methylphenyl)-2-phenoxyacetamide.
Reduction: Formation of N-(2-methoxy-4-methylphenyl)-2-phenoxyethylamine.
Substitution: Formation of derivatives with different functional groups replacing the phenoxy group.
Scientific Research Applications
Pharmacological Applications
1.1. Antidepressant Activity
Recent studies have highlighted the potential of N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide as a selective inhibitor of monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating depression and anxiety disorders. For instance, compounds structurally related to this compound have shown promising results in inhibiting MAO-A and MAO-B, with specific analogues demonstrating IC50 values in the low micromolar range .
1.2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of 2-phenoxyacetamides can inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .
1.3. Anticancer Activity
this compound has been studied for its cytotoxic effects against various cancer cell lines. The compound exhibits promising activity as a topoisomerase II poison, which interferes with DNA replication in cancer cells, leading to cell death. In vitro studies have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, indicating its potential as a chemotherapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-methylphenyl)-2-methylpropanamide
- 2-methoxy-5-(phenylamino)methylphenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a phenoxyacetamide moiety, which is known for its potential therapeutic applications. Its chemical structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing multiple pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical for neurotransmitter metabolism. Inhibitory studies indicate IC50 values as low as 0.018 μM for MAO-A, demonstrating potent activity in neuropharmacological contexts .
- Receptor Modulation : It interacts with various receptors, potentially influencing pain pathways and inflammatory responses. The presence of the methoxy group enhances its binding affinity compared to similar compounds.
- Gene Expression Alteration : The compound may also affect the expression of genes related to its biological activity, thereby modulating cellular functions.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound possesses notable anti-inflammatory effects. It has been evaluated alongside other phenoxyacetamides, showing significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Effects
The compound's anticancer properties have been explored in several studies. It has shown potential in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (MAO-A) | IC50 (MAO-B) | Notable Activity |
|---|---|---|---|---|
| This compound | Structure | 0.018 μM | 0.07 μM | Anti-inflammatory, Antimicrobial |
| 2-(4-Methoxyphenoxy)acetamide | Structure | 0.045 μM | 0.15 μM | Antidepressant |
| 2-(4-Acetamidophenyl)-2-phenoxyacetamide | Structure | 0.025 μM | 0.1 μM | Analgesic |
Case Studies and Research Findings
- In Vivo Studies : A study involving animal models demonstrated that this compound significantly reduced inflammatory markers in response to induced arthritis, highlighting its therapeutic potential in inflammatory diseases .
- Cell Line Evaluations : In vitro assays using human cancer cell lines revealed that the compound induces cell death through ROS-mediated pathways, suggesting its role as a potential anticancer agent .
- Synergistic Effects : When combined with other analgesics, this compound exhibited synergistic effects, enhancing pain relief while minimizing side effects commonly associated with higher doses of single agents.
Q & A
Basic: What are the common synthetic routes for N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the core aromatic amine intermediate via nucleophilic substitution (e.g., replacing halogen atoms with methoxy or methyl groups under alkaline conditions) .
- Step 2: Condensation with phenoxyacetic acid derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .
- Optimization:
- Catalysts: Use DMAP to accelerate acylation .
- Temperature: Maintain 0–5°C during sensitive steps (e.g., nitro group reduction with Fe/HCl) to avoid side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (20–50%) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Answer:
| Technique | Key Markers | Conditions/Notes |
|---|---|---|
| 1H/13C NMR | - Methoxy singlet (~δ 3.8 ppm) - Acetamide carbonyl (δ ~168 ppm) - Aromatic protons (δ 6.5–7.5 ppm) | Use deuterated DMSO or CDCl3; assign spin-spin coupling for substituent positioning . |
| IR | - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1705 cm⁻¹) - C-O-C (phenoxy, ~1250 cm⁻¹) | Compare with reference spectra for functional group validation . |
| HPLC-MS | Molecular ion [M+H]+ at m/z 314.1 (exact mass) | Use C18 columns with acetonitrile/water gradients . |
Basic: What initial biological screening approaches are recommended to evaluate its potential therapeutic applications?
Answer:
- In vitro assays:
- Enzyme inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATP competition assays) .
- Cytotoxicity: MTT assay on cancer cell lines (IC50 determination) .
- ADME profiling:
- LogP: Measure via shake-flask method (target ~2.5–3.5 for bioavailability) .
- Microsomal stability: Incubate with liver microsomes; monitor parent compound depletion .
Advanced: How can researchers resolve contradictions between biological activity data obtained from different synthetic batches?
Answer:
- Root-cause analysis:
- Bioactivity validation:
- Dose-response curves: Replicate assays with independent batches; apply statistical tools (e.g., ANOVA) to assess variability .
- SAR studies: Modify substituents (e.g., methoxy vs. ethoxy) to isolate structural contributors to activity .
Advanced: What strategies are effective for determining the crystal structure of this compound when faced with challenges like twinning or poor diffraction quality?
Answer:
- Data collection:
- Validation:
Advanced: What advanced computational methods can predict its metabolic stability and guide structural modifications?
Answer:
- In silico tools:
- Metabolism prediction: Use GLORY or StarDrop to identify labile sites (e.g., methoxy demethylation hotspots) .
- Docking studies: AutoDock Vina for binding affinity simulations with target proteins (e.g., COX-2) .
- QSAR modeling:
- Train models on logD, polar surface area, and H-bond donors to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
